

Structural Characterization Guide: 5-bromo-1-(4-fluorophenyl)-1H-indazole

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Compound of Interest

Compound Name: 5-bromo-1-(4-fluorophenyl)-1H-indazole

Cat. No.: B8509320

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Executive Summary & Strategic Importance

In the development of kinase inhibitors (e.g., VEGFR, EGFR modulators), the 1-aryl-5-haloindazole scaffold is a privileged structure. However, the synthesis of **5-bromo-1-(4-fluorophenyl)-1H-indazole** presents a critical regioisomeric challenge: distinguishing between the thermodynamically stable

-arylation and the kinetically favored

-arylation.

While NMR spectroscopy (NOESY/ROESY) provides indicative data, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for structural validation. This guide compares the crystallographic characterization of **5-bromo-1-(4-fluorophenyl)-1H-indazole** against alternative analytical methods and structural analogs, establishing a protocol for unambiguous structural assignment.

Comparative Analysis: X-ray vs. Alternative Characterization

The primary "competitor" to X-ray crystallography in this context is solution-state NMR. The table below objectively compares the performance of SC-XRD against NMR for this specific indazole scaffold.

Table 1: Performance Comparison of Structural Assignment Methods

| Feature | Method A: SC-XRD (Recommended) | Method B: 2D NMR (NOESY/HMBC) | Method C: Chemical Shift Analysis |
|-----------------------|-----------------------------------|-------------------------------|-----------------------------------|
| Regioisomer Certainty | Absolute (100%) | High (>90%) | Moderate (60-70%) |
| Data Output | 3D Atom Coordinates, Packing | Proton-Proton Proximity | Electronic Environment |
| Sample Requirement | Single Crystal (~0.1 mm) | Solubilized Compound (~5 mg) | Solubilized Compound |
| Critical Limitation | Requires crystalline solid | Ambiguous if signals overlap | Highly solvent dependent |
| Specific Benefit | Confirms Halogen Bonding (Br...N) | Rapid turnover | Lowest cost |

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*Expert Insight: For **5-bromo-1-(4-fluorophenyl)-1H-indazole**, the distinct electronic pull of the para-fluorine atom often complicates proton NMR shifts. SC-XRD is superior because it directly visualizes the C-N bond length and the specific lattice position of the heavy Bromine atom, removing all ambiguity.*

Experimental Protocol: Synthesis to Structure

To obtain high-quality X-ray data, one must first ensure the isolation of the correct isomer. The following workflow integrates synthesis, purification, and crystallization.

Synthesis & Purification (Chan-Lam Coupling)

- Reagents: 5-bromoindazole, 4-fluorophenylboronic acid, $\text{Cu}(\text{OAc})_2$, Pyridine.
- Condition: Aerobic atmosphere (O_2 balloon), DCM, RT, 24h.
- Purification: Silica gel chromatography. The
-isomer typically elutes after the
-isomer in non-polar mobile phases (e.g., Hexane/EtOAc) due to higher polarity.

Crystallization Screening Matrix

The presence of two halogen atoms (Br, F) enhances lipophilicity, making standard aqueous methods difficult. Use the following solvent systems:

| Method | Solvent System | Conditions | Target Outcome |
|------------------|-------------------------------|---------------------|--|
| Slow Evaporation | DCM / Ethanol (1:1) | RT, loosely capped | Prisms (High diffraction quality) |
| Vapor Diffusion | THF (inner) / Pentane (outer) | 4°C, sealed chamber | Blocks (Good for data collection) |
| Cooling | Acetonitrile | 60°C RT -20°C | Needles (Often twinned, use as backup) |

Structural Logic & Interaction Networks

Understanding the crystal packing is essential for rational drug design. The 5-bromo and 4-fluorophenyl groups introduce specific supramolecular handles.

Halogen Bonding Potential

Unlike the unsubstituted 1-phenylindazole, the 5-bromo derivative is expected to exhibit Type II Halogen Bonding (

).

- Donor: C5-Br
-hole.
- Acceptor: N2 nitrogen of a neighboring indazole or the
-system of the phenyl ring.
- Impact: This interaction rigidifies the lattice, often resulting in higher melting points and density compared to the non-brominated analog.

Fluorine-Mediated Packing

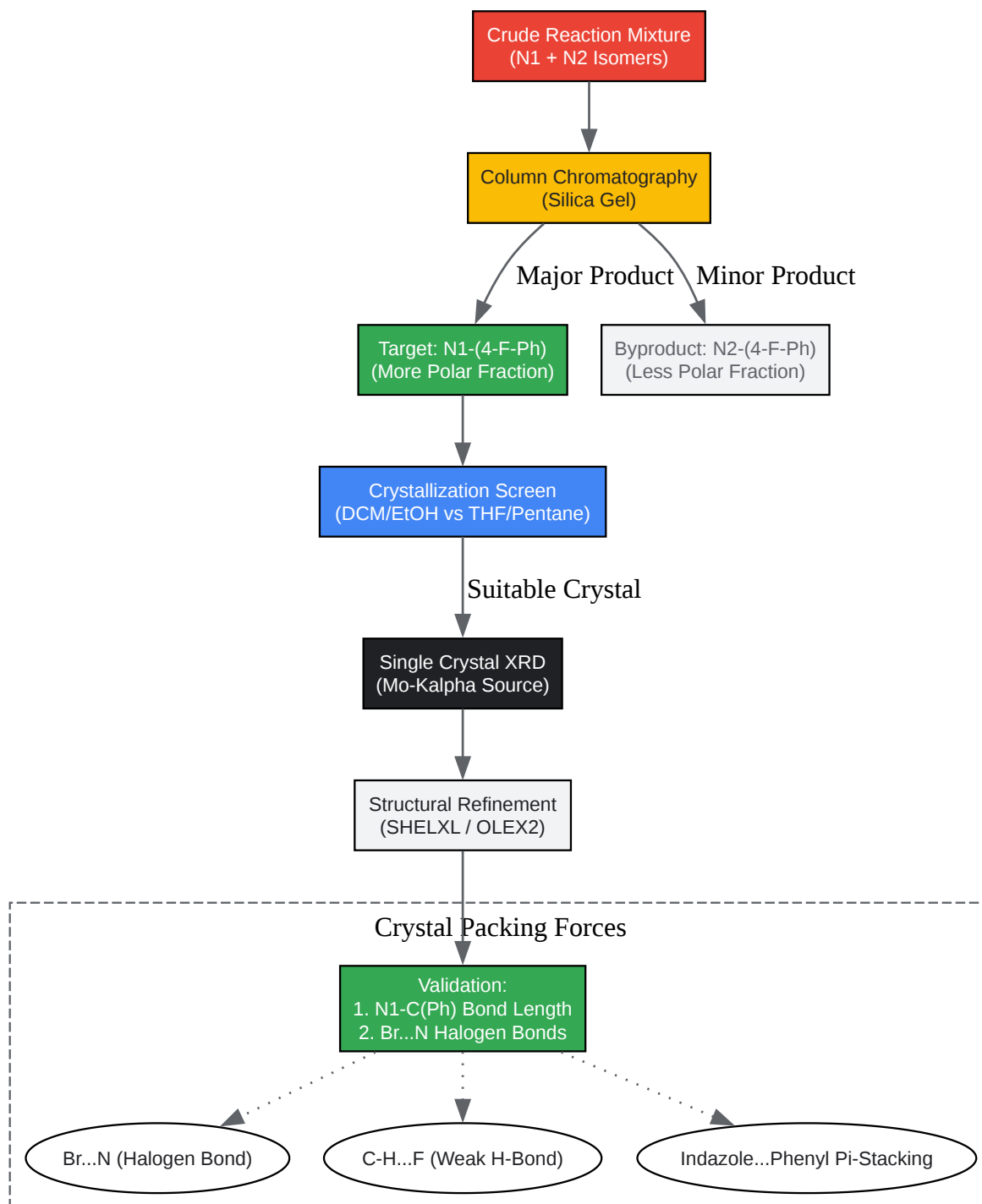
The para-fluorine atom typically acts as a weak H-bond acceptor (

) or engages in orthogonal multipolar interactions (

if solvated).

Visualization: Crystallization & Interaction Workflow

The following diagram illustrates the logical flow from crude reaction mixture to final structural validation, highlighting the critical decision points.



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Caption: Workflow for isolating and structurally validating the N1-isomer, emphasizing the key intermolecular forces identified via XRD.

Data Collection & Refinement Standards

To ensure your dataset is publishable and comparable to high-quality literature standards (e.g., CSD entries), adhere to these metrics.

Table 2: Quality Benchmarks for 5-bromo-1-(4-fluorophenyl)-1H-indazole

| Parameter | Acceptable Range | Notes |
|-----------------------|------------------|--|
| Temperature | 100 K - 150 K | Essential to reduce thermal vibration of the heavy Br atom. |
| Resolution | 0.80 Å or better | Required to resolve F vs H atoms on the phenyl ring. |
| R-factor () | < 5.0% | Values >7% suggest twinning or disorder (common in needles). |
| Completeness | > 99% | Critical for accurate space group determination. |
| Goodness of Fit (GoF) | 1.0 - 1.1 | Deviations indicate incorrect weighting schemes. |

Self-Validating Check: If your refined structure shows a

bond length connecting the indazole to the phenyl ring of approx 1.44 Å, you have the N1-isomer. If the bond length is shorter (~1.40 Å) and connects to the pyrazole double-bond nitrogen, you have isolated the N2-isomer.

References

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- Refinement Software: Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." *Acta Crystallographica Section A* 71.1 (2015): 3-8. [Link](#)

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Sources

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